4'-Chloro-3-phenylpropiophenone
Overview
Description
4’-Chloro-3-phenylpropiophenone (CAS Number: 5739-37-7) is a compound with the linear formula C15H13ClO1. It is a white crystalline powder that has been used in scientific research and industrial applications for many years2.
Synthesis Analysis
The synthesis of 4’-Chloro-3-phenylpropiophenone involves several steps. One method involves the use of barium dihydroxide and bis [dichlorido (η 5 -1,2,3,4,5-pentamethyl-cyclopentadienyl)iridium (III)]; 2- (2- (diphenylphosphanyl)phenyl)benzo [d]oxazole; potassium hydroxide in toluene at 110℃ for 24h3.Molecular Structure Analysis
The molecular structure of 4’-Chloro-3-phenylpropiophenone is characterized by a molecular formula of C15H13ClO and a molecular weight of 244.71 g/mol2.
Chemical Reactions Analysis
The specific chemical reactions involving 4’-Chloro-3-phenylpropiophenone are not readily available from the search results. However, it’s known that this compound can participate in various organic reactions due to the presence of the carbonyl group.Physical And Chemical Properties Analysis
4’-Chloro-3-phenylpropiophenone is a white crystalline powder2. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not readily available from the search results.Scientific Research Applications
1. Interaction with Phospholipid Head Groups
4'-Chloro-3-phenylpropiophenone, among other lipophilic dipolar substances, has been studied for its interaction with phospholipid membranes. Research has shown that it can induce structural changes at the level of head groups and hydrocarbon chains in bilayer membranes. This can have implications in understanding membrane dynamics and drug interactions (Bechinger & Seelig, 1991).
2. Antiarrhythmic Activity
In the context of cardiac health, derivatives of 4'-Chloro-3-phenylpropiophenone have been studied for their antiarrhythmic properties. This research is significant for developing new cardiac drugs and understanding the molecular mechanisms underlying cardiac arrhythmias (Nikolaevskii et al., 1989).
3. Electrochemical Behavior
The electrochemical behavior of compounds related to 4'-Chloro-3-phenylpropiophenone has been explored, particularly in the context of environmental pollution control. Studies have investigated the role of such compounds in electrode fouling and their potential applications in pollution remediation (Pigani et al., 2007).
4. Pharmacological Properties
Chlorogenic acid, a derivative of 4'-Chloro-3-phenylpropiophenone, has been extensively studied for its wide range of biological and pharmacological effects. Its potential applications in treating various diseases, including cardiovascular and metabolic disorders, highlight the importance of this compound in medical research (Naveed et al., 2018).
5. Photolytic Behavior
Research on 4'-Chloro-3-phenylpropiophenone has also extended to its photolytic behavior in aqueous solutions. This is crucial for understanding its environmental impact and degradation pathways, which are important in assessing environmental pollution and designing eco-friendly chemicals (Zhang et al., 2020).
6. Colonic Metabolism of Polyphenols
Studies have investigated the colonic metabolism of compounds like chlorogenic acid, a derivative of 4'-Chloro-3-phenylpropiophenone. Understanding how these compounds are metabolized in the human gut can provide insights into their health benefits and the role of diet in disease prevention (Rechner et al., 2004).
7. Biological Evaluation and DNA Interaction
Derivatives of 4'-Chloro-3-phenylpropiophenone have been synthesized and evaluated for their biological activities, including antimicrobial and antidiabetic properties. Additionally, their interaction with DNA has been explored, providing valuable insights for drug development and understanding molecular interactions (Rafique et al., 2022).
Safety And Hazards
The safety data sheet for 4’-Chloro-3-phenylpropiophenone indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects4.
Future Directions
The future directions of 4’-Chloro-3-phenylpropiophenone are not readily available from the search results. However, given its use in scientific research and industrial applications, it is likely that future research will continue to explore its properties and potential applications.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNOPFDKLUGQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289525 | |
Record name | 4'-CHLORO-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-phenylpropiophenone | |
CAS RN |
5739-37-7 | |
Record name | 5739-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-CHLORO-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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